(4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone
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Overview
Description
(4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone is an organic compound with the molecular formula C14H15NO2 It features a phenyl ring substituted with an ethynyl group and a piperidine ring substituted with a hydroxyl group, connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone typically involves the following steps:
Formation of the Ethynylphenyl Intermediate: The ethynyl group is introduced to the phenyl ring through a Sonogashira coupling reaction, where a phenyl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Hydroxypiperidinyl Intermediate: The piperidine ring is functionalized with a hydroxyl group through a nucleophilic substitution reaction.
Coupling of Intermediates: The two intermediates are coupled through a carbonylation reaction, where the ethynylphenyl and hydroxypiperidinyl groups are linked via a methanone bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-pressure reactors for the Sonogashira coupling and carbonylation steps.
Chemical Reactions Analysis
Types of Reactions
(4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethynyl derivatives.
Scientific Research Applications
(4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the hydroxyl and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone
- (4-Ethylphenyl)(3-hydroxypiperidin-1-yl)methanone
- (4-Ethoxyphenyl)(3-hydroxypiperidin-1-yl)methanone
Uniqueness
(4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with molecular targets. This makes it a valuable compound for developing targeted therapies and advanced materials.
Properties
IUPAC Name |
(4-ethynylphenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-11-5-7-12(8-6-11)14(17)15-9-3-4-13(16)10-15/h1,5-8,13,16H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELZAXXYWFURGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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